Lipophilicity Comparison: 3-(2,2,2-Trifluoroethoxy)aniline vs. Non-Fluorinated Aniline
The target compound exhibits a calculated LogP (XLogP3) of 2.79, representing a substantial increase in lipophilicity compared to the unsubstituted aniline (LogP approximately 0.9). This enhanced lipophilicity is a direct consequence of the electron-withdrawing trifluoroethoxy group .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.79 |
| Comparator Or Baseline | Aniline (unsubstituted) LogP ≈ 0.9 |
| Quantified Difference | ΔLogP ≈ 1.9 (approx. 3.1× higher lipophilicity) |
| Conditions | Calculated partition coefficient (XLogP3) using fragment-based algorithm; conditions: computational prediction per standard software implementation |
Why This Matters
Higher LogP correlates with improved membrane permeability and potential bioavailability, making this compound a strategically advantageous building block for central nervous system (CNS) or intracellular drug targets where passive diffusion is critical.
